1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol

Description

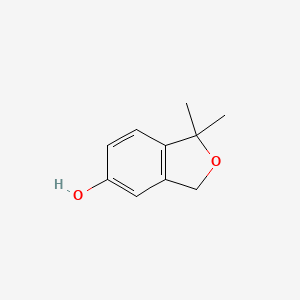

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3H-2-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)9-4-3-8(11)5-7(9)6-12-10/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQBZMWWLQJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182954-07-0 | |

| Record name | 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Dimethyl 1,3 Dihydro 2 Benzofuran 5 Ol and Its Structural Analogs

Strategic Approaches to Dihydrobenzofuran Core Construction

The formation of the dihydrobenzofuran ring system, particularly with a gem-dimethyl substitution at the 1-position, can be achieved through several strategic approaches. These methods often involve the initial formation of a key intermediate, an ortho-prenylated phenol, which then undergoes cyclization to yield the desired heterocyclic framework. A common route to such intermediates is the Claisen rearrangement of prenyl aryl ethers.

The aromatic Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl aryl ether rearranges to an ortho-allyl phenol upon heating. organic-chemistry.org In the context of synthesizing 1,1-dimethyl-dihydrobenzofuran derivatives, a prenyl aryl ether is utilized. The gem-dimethyl group on the prenyl moiety has been noted to accelerate the Claisen rearrangement. nih.gov This rearrangement typically proceeds through a cyclic, six-membered transition state, leading to the formation of a C-C bond at the ortho position of the phenol. masterorganicchemistry.com

Intramolecular Cyclization Reactions for Dihydrobenzofuran Formation

Once the ortho-prenylated phenol intermediate is obtained, intramolecular cyclization is a key step to construct the dihydrobenzofuran ring. This process involves the nucleophilic attack of the phenolic oxygen onto the double bond of the prenyl group. The reaction is often facilitated by an acid catalyst, which protonates the double bond and generates a tertiary carbocation. This carbocation is then trapped by the intramolecular phenolic hydroxyl group to form the five-membered dihydrofuran ring.

The general mechanism for this acid-catalyzed cyclization can be depicted as follows:

Protonation of the alkene: The double bond of the ortho-prenyl group is protonated by an acid, leading to the formation of a stable tertiary carbocation at the benzylic position bearing the two methyl groups.

Intramolecular nucleophilic attack: The lone pair of electrons on the phenolic oxygen atom attacks the carbocation, forming the C-O bond and closing the five-membered ring.

Deprotonation: A base removes the proton from the oxonium ion, regenerating the aromaticity of the phenolic ring and yielding the final 1,1-dimethyl-1,3-dihydro-2-benzofuran product.

Various acids can be employed to catalyze this transformation, with the choice of acid and reaction conditions influencing the reaction efficiency and selectivity.

Cascade and Tandem Cyclization Protocols

These cascade reactions can be initiated by various stimuli, including heat or the presence of a catalyst, and are designed to proceed through a series of intermediates that ultimately lead to the desired complex molecular architecture.

Annulation Reactions for Fused Dihydrobenzofuran Systems

Annulation reactions provide a powerful strategy for the construction of fused ring systems, including those containing the dihydrobenzofuran motif. While specific examples for the direct synthesis of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol via annulation are not extensively detailed in the provided context, the general principle involves the formation of two new bonds in a single reaction, leading to the creation of a new ring fused to an existing one. For instance, a [4+1] annulation of para-quinone methides has been utilized to synthesize functionalized 2,3-dihydrobenzofurans. Although this example does not directly yield the 1,1-dimethyl substitution, it illustrates the potential of annulation strategies in constructing the core dihydrobenzofuran ring.

Catalytic Synthesis of Dihydrobenzofuran Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of dihydrobenzofuran derivatives has significantly benefited from the development of various catalytic systems.

Organocatalytic and Bifunctional Catalyst Systems

Organocatalysis offers a metal-free alternative for the synthesis of dihydrobenzofurans, often providing high levels of stereocontrol under environmentally benign conditions. A green protocol using 2,2,2-trifluoroacetophenone and H₂O₂ has been developed for the organocatalytic oxidation-cyclization of o-allylphenols, yielding a variety of substituted dihydrobenzofurans in high yields. thieme-connect.com

Bifunctional catalysts, which possess two distinct catalytic sites (e.g., a Brønsted acid/base and a hydrogen-bond donor), are particularly effective in asymmetric synthesis. Chiral bifunctional squaramide or thiourea catalysts derived from cinchona alkaloids have been used extensively. researchgate.netrsc.orgnih.gov These catalysts can facilitate asymmetric Friedel-Crafts/Sₙ2 domino reactions between phenol derivatives and (Z)-α-bromonitroalkenes to generate enantiomerically enriched dihydrobenzofurans with excellent enantioselectivity (up to >99% ee). rsc.orgnih.gov Similarly, a bifunctional aminoboronic acid can promote intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral dihydrobenzofurans in high yields and ee's (up to 96% ee). organic-chemistry.org

Asymmetric Synthesis of Chiral Dihydrobenzofuran Derivatives

The development of asymmetric methods to control the stereochemistry of dihydrobenzofuran synthesis is of paramount importance, as the biological activity of these compounds is often dependent on their specific stereoisomeric form.

Enantioselective Approaches for Benzofuran-Fused Architectures

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A variety of catalytic systems have been developed to construct chiral benzofuran-fused architectures with high enantiomeric excess (ee).

Metal-Based Catalysis : Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, using a chiral bisphosphine ligand, produces chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity. nii.ac.jp Palladium catalysis has also been employed in a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes to give chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Organocatalysis : Chiral bifunctional catalysts are a mainstay in enantioselective organocatalysis. A chiral bifunctional urea catalyst has been used in the reaction between aurone-derived α,β-unsaturated imines and ynones, leading to a divergent synthesis of structurally distinct benzofuran-fused products with high enantioselectivities. nih.govrsc.org Cinchona-derived squaramide catalysts have been used for the asymmetric [4+2] cyclization of azadienes with azlactones, affording benzofuran-fused N-heterocycles with up to 99% ee. nih.gov The desymmetrization of p-quinols using a chiral bisguanidinium catalyst provides another route to chiral dihydrobenzofuran derivatives with up to 99% ee. rsc.org

Memory of Chirality (MOC) : A unique strategy that does not rely on external chiral sources is the "memory of chirality" (MOC). This approach has been used in the asymmetric synthesis of multisubstituted dihydrobenzofurans via the intramolecular conjugate addition of short-lived C-O axially chiral enolates, which are generated from an optically active starting material. jst.go.jp

Table 3: Overview of Enantioselective Methods for Dihydrobenzofuran Synthesis

| Catalyst/Method | Reactants | Reaction Type | Enantioselectivity (ee) | Reference |

| Iridium / Chiral Bisphosphine | m-Allyloxyphenyl ketones | Intramolecular Hydroarylation | High | nii.ac.jp |

| Palladium / TY-Phos | o-Bromophenols, 1,3-dienes | Heck/Tsuji-Trost reaction | Excellent | organic-chemistry.org |

| Chiral Bifunctional Urea | Aurone-derived imines, ynones | Divergent Annulation | High | nih.govrsc.org |

| Chiral Squaramide | Azadienes, azlactones | [4+2] Cyclization | Up to 99% | nih.gov |

| Memory of Chirality (MOC) | Lactate-derived precursors | Intramolecular Conjugate Addition | High | jst.go.jp |

Diastereoselective Control in Dihydrobenzofuran Synthesis

When multiple stereocenters are formed in a reaction, controlling the relative stereochemistry (diastereoselectivity) is crucial. Several methodologies provide excellent diastereocontrol in the synthesis of dihydrobenzofurans.

A highly diastereoselective synthesis of 2-aryl-3-acyloxy-2,3-dihydrobenzofurans has been achieved through a palladium-catalyzed acyloxyarylation involving the dearomatization of benzofurans. rsc.org Rhodium-catalyzed processes are also notable for their diastereocontrol; for instance, the reaction of diazo-containing phenolic compounds with isatins proceeds via an aldol-type addition to afford 3-hydroxyoxindole-incorporating dihydrobenzofurans with high diastereoselectivity (up to 95:5 dr). nih.gov

Double-dearomative [3+2] cycloadditions between pyridinium ylides and 2-nitrobenzofurans have been developed to assemble dihydrobenzofuran-fused spiroindolizidines with a high level of diastereoselectivity. acs.org Furthermore, a formal [4+1] annulation using 3-chlorooxindoles and imines provides dihydrobenzofuran spirooxindoles with excellent diastereoselectivity. acs.org

Sustainable and Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have become integral to the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. For the synthesis of dihydrobenzofuran scaffolds, these principles have been applied through the development of catalyst-free, solvent-free, and microwave-assisted methods.

The ideal green synthesis involves reactions that proceed without the need for a catalyst or a solvent, thereby reducing reaction complexity, cost, and environmental impact. While achieving a completely catalyst-free and solvent-free reaction for the synthesis of complex molecules like dihydrobenzofurans remains a significant challenge, researchers have made substantial progress in developing protocols that minimize these components.

Catalyst-free synthesis is a proficient and environmentally friendly approach that avoids the use of often expensive and toxic catalysts. nih.govfrontiersin.org For instance, certain protocols for the synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds involve the reaction of substituted salicylaldehydes with sulfoxonium ylides under non-catalytic conditions in a solvent like dichloromethane, affording high yields. nih.govfrontiersin.org Another catalyst-free approach involves the [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base. nih.govfrontiersin.org

Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry. These reactions are often facilitated by grinding the reactants together or by heating them to a molten state. An eco-friendly approach to synthesizing chalcogenyl-based dihydrobenzofuran derivatives involves treating substituted allylphenols with diaryl diselenides under metal-free, solvent-free (neat), microwave-irradiated conditions. nih.govfrontiersin.org Although this method uses catalytic iodine and DMSO as an oxidant, it eliminates the need for a bulk solvent. Similarly, the synthesis of bis(2-tetrahydrobenzofuranyl)alkanes has been achieved under solvent-free conditions using a solid-supported catalyst (H2SO4•SiO2), which simplifies product isolation and catalyst removal. researchgate.net

Table 1: Examples of Green Synthetic Protocols for Dihydrobenzofuran Analogs

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Substituted Salicylaldehydes, Sulfoxonium Ylide | Catalyst-free, CH₂Cl₂ | 2,3-Dihydrobenzofurans | 80-89% | nih.govfrontiersin.org |

| Unsaturated Imines, Iodine-substituted Phenols | Catalyst-free, Base | Substituted Dihydrobenzofurans | N/A | nih.govfrontiersin.org |

| Substituted Allylphenols, Diaryl Diselenides | Solvent-free (neat), I₂, DMSO, Microwave | Chalcogenyl-based Dihydrobenzofurans | N/A | nih.govfrontiersin.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov The use of microwave irradiation is particularly advantageous in the synthesis of heterocyclic compounds like dihydrobenzofurans.

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules (solvents, reagents, or catalysts) in the reaction mixture, leading to rapid and uniform heating. This efficiency can dramatically reduce reaction times from hours to minutes. For example, a method for synthesizing benzofuran-3(2H)-ones under microwave conditions was found to be a short and facile route to these important dihydrobenzofuranones, with yields ranging from 43% to 58%. researchgate.netnih.gov The optimization of this reaction showed that temperature was a key factor, with 150°C being optimal, and the reaction reached completion in just 30 minutes. researchgate.net

In another application, a route to 3-amino-2,3-dihydrobenzofurans was developed that utilizes microwave assistance to rapidly generate analogs. nih.gov The final step, a one-pot, acid-catalyzed epoxide opening and intramolecular cyclization, is performed under microwave irradiation, providing ready access to structurally diverse products. nih.gov The synthesis of various benzofuran (B130515) derivatives has been achieved through microwave-assisted methods, highlighting the broad applicability of this technology in generating libraries of bioactive compounds. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzofuran Analogs

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Benzofuran-3(2H)-ones | Several hours | 30 minutes | Significant time reduction | researchgate.net |

| Synthesis of 3-Amino-2,3-dihydrobenzofurans | Not specified (typically hours) | Minutes | Rapid generation of analogs | nih.gov |

| Synthesis of Thiazole-substituted Dibenzofurans | Not specified | Shorter reaction times | N/A | N/A |

The data clearly indicate that microwave irradiation offers significant advantages, making it a key technology in the sustainable and efficient synthesis of dihydrobenzofuran scaffolds.

Derivatization and Functional Group Interconversions of this compound Scaffolds

The this compound scaffold possesses two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring. Derivatization at these positions is crucial for modulating the molecule's physicochemical properties and biological activity. Functional group interconversion allows for the strategic transformation of one functional group into another, further expanding the chemical diversity of the scaffold. nih.gov

The phenolic hydroxyl group is a versatile handle for derivatization. Classical transformations include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base converts the phenol into an ether. This modification can increase lipophilicity and alter hydrogen bonding capacity.

Esterification: Acylation with acid chlorides or anhydrides yields the corresponding ester. This is a common strategy to create prodrugs or to modify the electronic properties of the aromatic ring.

Silylation: The hydroxyl group can be converted into a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether. researchgate.net This is often done to protect the hydroxyl group during subsequent synthetic steps or to increase volatility for analytical purposes like gas chromatography-mass spectrometry (GC-MS). mdpi.comutoronto.ca

The aromatic ring of the scaffold can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The position of substitution is directed by the existing electron-donating hydroxyl and alkyl groups.

Functional group interconversions can be applied to derivatives of the parent scaffold. For example, a nitro group introduced onto the aromatic ring can be reduced to an amino group, which can then be further functionalized. An aldehyde group, if introduced, could be oxidized to a carboxylic acid or reduced to an alcohol. These interconversions are fundamental tools for building molecular complexity and exploring structure-activity relationships. nih.gov

Table 3: Potential Derivatization and Functional Group Interconversions for the Dihydrobenzofuran Scaffold

| Reaction Type | Reagents | Functional Group Introduced/Modified | Purpose |

|---|---|---|---|

| On Phenolic -OH | |||

| Etherification | Alkyl halide, Base | Alkoxy (-OR) | Increase lipophilicity, Modify H-bonding |

| Esterification | Acyl chloride, Base | Ester (-OCOR) | Prodrug design, Modify electronics |

| Silylation | Silyl chloride (e.g., TBDMSCl) | Silyl Ether (-OSiR₃) | Protection, Increase volatility |

| On Aromatic Ring | |||

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Intermediate for amine synthesis |

| Halogenation | Br₂, FeBr₃ | Halogen (-Br, -Cl) | Modify electronics, Handle for cross-coupling |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl (-COR) | Introduce ketone functionality |

| Functional Group Interconversion | |||

| Nitro Reduction | H₂, Pd/C | Amino (-NH₂) from Nitro (-NO₂) | Introduce basic center, Further functionalization |

Advanced Spectroscopic and Structural Elucidation of 1,1 Dimethyl 1,3 Dihydro 2 Benzofuran 5 Ol and Its Analogs

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. By diffracting X-rays off a single crystal, a detailed three-dimensional map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Table 3: Illustrative Crystallographic Data for an Analog, 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2200 (15) |

| b (Å) | 14.2289 (19) |

| c (Å) | 10.2474 (15) |

| β (°) | 93.058 (7) |

This interactive table presents unit cell parameters for a representative benzofuran (B130515) analog, defining the basic repeating unit of the crystal lattice.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the crystal structure of 3,3-Dimethyl-2-benzofuran-1(3H)-one, intermolecular C—H···O hydrogen bonds link molecules into zigzag chains. chemicalbook.com In another example, molecules of (1R,3S)-1,1′-(1,3-Dihydro-2-benzofuran-1,3-diyl)bis(1,3-dimethylurea) are linked by intermolecular N—H···O hydrogen bonds, forming distinct ring motifs that assemble into two-dimensional sheets. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a molecule, as different types of bonds and functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies.

For a compound like 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol, IR and Raman spectra would be expected to show characteristic bands for:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H stretches: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

C=C stretches: Aromatic ring stretching vibrations, typically in the 1450-1600 cm⁻¹ region.

C-O stretches: Bands corresponding to the ether linkage in the dihydrofuran ring and the phenolic C-O bond, usually found in the 1000-1300 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands that are unique to the molecule as a whole, serving as a "molecular fingerprint."

For the related compound 5-Methoxy-2-benzofuran-1(3H)-one, characteristic IR bands were observed at 3032 cm⁻¹ (aromatic C-H), 2922 and 2852 cm⁻¹ (aliphatic C-H), 1736 cm⁻¹ (C=O, lactone), 1601 cm⁻¹ (C=C, aromatic), and 1261 cm⁻¹ (C-O, ether). researchgate.net This data illustrates how specific functional groups within a benzofuran structure can be readily identified.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (±)-trans-dehydrodiferulate dimethyl ester |

| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol |

| (1R,3S)-1,1′-(1,3-Dihydro-2-benzofuran-1,3-diyl)bis(1,3-dimethylurea) |

| 3,3-Dimethyl-2-benzofuran-1(3H)-one |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Protonated dihydrobenzofuran neolignans, for instance, have been studied using accurate-mass electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov These studies reveal characteristic fragmentation patterns that are dependent on the specific structural features of the molecule. nih.gov For a compound like this compound, the molecular ion ([M+H]⁺) would be expected to undergo a series of collision-induced dissociation (CID) events.

Key fragmentation pathways for related dihydrobenzofuran compounds often involve the cleavage of substituent groups and rearrangements within the heterocyclic ring. For example, studies on protonated dihydrobenzofuran-type neolignans show that upon CID, these compounds fragment into several diagnostic product ions. nih.gov The fragmentation pathways are often associated with the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methanol (CH₃OH) if methoxy groups are present. nih.gov

In the case of this compound, the gem-dimethyl group at the 1-position would likely influence the fragmentation. A potential initial fragmentation could be the loss of a methyl radical (•CH₃) to form a stable carbocation. Subsequent fragmentation could involve the heterocyclic ring, potentially leading to the loss of the elements of formaldehyde (CH₂O) from the dihydrofuran moiety. The phenolic hydroxyl group at the 5-position would also play a significant role in directing fragmentation, possibly through charge stabilization.

A related compound, 2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate, shows a top peak at m/z 179 in its GC-MS spectrum, which could correspond to a fragment of the core dihydrobenzofuran structure after the loss of the methanesulfonate group and other fragments. nih.gov

Based on the analysis of analogous compounds, a proposed, though not experimentally confirmed, fragmentation pattern for this compound could involve the pathways summarized in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Structural Moiety Lost |

| [M+H]⁺ | Varies | CH₃ | Methyl radical from gem-dimethyl group |

| [M+H]⁺ | Varies | H₂O | Water from the hydroxyl group and a proton |

| Fragment Ion | Varies | CO | Carbon monoxide |

This table is predictive and based on fragmentation patterns of analogous compounds.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, with a stereocenter at the 1-position of the dihydrobenzofuran ring, the separation of its enantiomers is crucial for stereoselective synthesis and biological evaluation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for this purpose. nih.govnih.gov

While a specific chiral HPLC method for this compound has not been detailed in the surveyed literature, extensive research on the enantioseparation of other chiral dihydrobenzofuran derivatives provides a strong basis for method development. A study on the separation of twelve chiral dihydrobenzofurans demonstrated the effectiveness of cyclodextrin-based CSPs. researchgate.net The hydroxypropyl-β-cyclodextrin CSP was particularly successful, achieving baseline separation for nine of the twelve compounds when using an acetonitrile/water mobile phase. researchgate.net Acetylated and 2,3-dimethylated β-cyclodextrin CSPs were also found to be effective. researchgate.net

The success of the separation is influenced by the structural characteristics of the analyte, such as the polarity and location of substituents. researchgate.net For this compound, the hydroxyl group and the gem-dimethyl groups would interact with the chiral stationary phase, enabling enantiomeric recognition.

The general approach to developing a chiral separation method would involve screening a variety of CSPs and mobile phase compositions. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions would be explored to find the optimal resolution between the enantiomers. The determination of enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

The table below summarizes typical conditions that have been successful for the chiral separation of analogous dihydrobenzofuran compounds and would be a logical starting point for method development for this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Mode | Reported Success with Analogs |

| Hydroxypropyl-β-cyclodextrin | Acetonitrile/Water | Reversed-Phase | High success rate with baseline separation researchgate.net |

| Acetyl-β-cyclodextrin | Acetonitrile/Water or Methanol/Water | Reversed-Phase | Effective for several analogs researchgate.net |

| 2,3-dimethyl-β-cyclodextrin | Acetonitrile/Water or Methanol/Water | Reversed-Phase | Effective for several analogs researchgate.net |

| Cellulose or Amylose derivatives | Hexane/Ethanol or Isopropanol | Normal-Phase | Commonly used for a wide range of chiral compounds nih.gov |

This table is based on methods developed for analogous dihydrobenzofuran derivatives and serves as a guide for potential method development.

Computational and Theoretical Chemistry Investigations of 1,1 Dimethyl 1,3 Dihydro 2 Benzofuran 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations have emerged as indispensable tools in modern chemistry, providing profound insights into the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods allow for the detailed investigation of molecules at the electronic level, offering a theoretical framework that complements and guides experimental research. For 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol, a compound with a core structure found in various biologically active molecules, quantum chemical calculations can elucidate its fundamental chemical characteristics. researchgate.net

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. mdpi.commdpi.com It is based on the principle that the energy of a system can be determined from its electron density, which simplifies the complex many-body problem of interacting electrons. DFT methods, such as the popular B3LYP functional, are known for providing a good balance between computational cost and accuracy, making them suitable for studying organic molecules of moderate size. bhu.ac.inucm.cl These calculations are instrumental in optimizing molecular geometry, predicting spectroscopic properties, and analyzing chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netbeilstein-journals.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. For benzofuran (B130515) derivatives, DFT calculations have been used to determine these energies, which are crucial for predicting their behavior in chemical reactions and their potential as organic semiconductors. beilstein-journals.orgbeilstein-journals.org

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound (Calculated via DFT)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

Note: The values in this table are representative examples based on calculations for similar heterocyclic compounds and are for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.inresearchgate.net For substituted benzofurans, MEP analysis can identify the most likely sites for hydrogen bonding and other intermolecular interactions, which is crucial for understanding their biological activity and crystal packing. researchgate.net In this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high negative potential, indicating a site for electrophilic attack or hydrogen bond donation.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. sci-hub.se For complex molecules, this computational analysis is essential for interpreting the experimental spectra. For instance, the characteristic stretching frequencies for the O-H group, C-O ether linkages, and aromatic C-H bonds in this compound can be predicted and compared with experimental FT-IR spectra to validate its synthesis and structure. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3550 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 2980-2870 |

| C-O (ether) | Stretching | 1250 |

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes. Actual calculated values may vary.

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. researchgate.net Global descriptors like chemical hardness, softness, and electronegativity are calculated from HOMO and LUMO energies. Local reactivity is often analyzed using Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wisc.edu The Fukui function analysis helps in pinpointing specific atoms that are most likely to participate in a chemical reaction, offering a more detailed picture than MEP maps alone. This type of analysis is crucial for understanding the reaction mechanisms involving complex organic molecules.

Table 3: Illustrative Local Reactivity Descriptors (Fukui Functions) for Selected Atoms

| Atom | Site for Electrophilic Attack (f+) | Site for Nucleophilic Attack (f-) |

|---|---|---|

| O (hydroxyl) | 0.05 | 0.18 |

| C5 (aromatic) | 0.12 | 0.03 |

Note: Values are hypothetical and for illustrative purposes to demonstrate the concept of Fukui functions in identifying reactive sites.

While DFT is highly popular, other computational methods are also available for predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based entirely on first principles without using experimental data for parameterization. They can offer very high accuracy but are computationally very expensive, limiting their use to smaller molecules.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is generally lower and depends heavily on the quality of the parameterization for the specific type of molecule being studied. The choice of computational method ultimately depends on the desired balance between accuracy and computational resources. For many applications involving organic molecules like this compound, DFT provides the most practical and reliable results.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interaction Characterization

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding solvent. For this compound, MD simulations would be instrumental in characterizing its flexibility and how it interacts with a solvent environment, typically water, to mimic physiological conditions.

The simulation would involve placing the molecule in a simulated box of solvent molecules and allowing the system to evolve over a period of nanoseconds to microseconds. nih.govmdpi.com Throughout the simulation, the trajectory of each atom is tracked, providing a wealth of information.

Key insights from MD simulations would include:

Conformational Landscape: Identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.

Solvent Shell Structure: Characterizing how water molecules arrange themselves around the solute, particularly around the hydroxyl (-OH) group and the ether oxygen, through the calculation of radial distribution functions.

Hydrogen Bonding Dynamics: Quantifying the formation and breaking of hydrogen bonds between the molecule's hydroxyl group and the surrounding water molecules, which is crucial for its solubility and interaction with biological targets.

Table 1: Hypothetical Results of a 100 ns MD Simulation of this compound in Water

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| Solvent | Explicit Water (TIP3P model) | The type of solvent used to solvate the molecule. |

| Temperature | 300 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Average Number of Hydrogen Bonds (Solute-Water) | 3.2 ± 0.6 | The average number of hydrogen bonds between the compound and surrounding water molecules. |

| Root Mean Square Deviation (RMSD) of Solute | 1.5 ± 0.3 Å | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. |

| Radius of Gyration | 3.8 ± 0.2 Å | A measure of the compactness of the molecule's structure. |

In Silico Molecular Docking Studies for Predictive Binding with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govunicas.itderpharmachemica.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein or other biomolecular target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

Given the structural features of this compound, particularly the benzofuran scaffold which is a common motif in bioactive compounds, it could be docked against a variety of potential protein targets. nih.govunicas.it For instance, benzofuran derivatives have been studied as inhibitors of enzymes like Mycobacterium tuberculosis polyketide synthase 13 and as ligands for serum albumins. nih.govunicas.it

A typical molecular docking workflow would involve:

Target Selection: Identifying a protein of interest based on its role in a disease pathway.

Binding Site Identification: Locating the pocket or groove on the protein surface where the ligand is likely to bind.

Docking Simulation: Using a docking algorithm to place the ligand in the binding site in various poses.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding free energy. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues are then analyzed.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Parameter | Value | Description |

| Protein Target (PDB ID) | e.g., 4HJO (Epidermal Growth Factor Receptor) | The specific protein and its corresponding Protein Data Bank identifier used in the docking study. nih.gov |

| Binding Affinity (kcal/mol) | -7.8 | The estimated free energy of binding; more negative values indicate stronger binding. |

| Interacting Residues | Met793, Leu718, Val726 | The amino acid residues in the protein's binding site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Met793, Hydrophobic interactions with Leu718 and Val726 | The nature of the chemical interactions stabilizing the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized analogs and guide the rational design of more potent or selective molecules. nih.gov

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with their experimentally measured biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These can include descriptors related to:

Electronic properties: (e.g., partial charges, dipole moment)

Hydrophobicity: (e.g., LogP)

Steric properties: (e.g., molecular weight, molar refractivity) nih.gov

Topological properties: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Table 3: Example of a QSAR Model Equation and Key Descriptors for a Series of Benzofuran Analogs

| Component | Description |

| Dependent Variable | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables (Descriptors) | LogP, Molar Refractivity (MR), Dipole Moment |

| Example QSAR Equation | pIC50 = 0.5 * LogP + 0.2 * MR - 0.1 * Dipole + 2.5 |

| Model Statistics | R² = 0.85, Q² = 0.75 |

Through the application of these computational and theoretical chemistry techniques, a comprehensive understanding of this compound can be developed, guiding future experimental studies and the potential development of novel derivatives with optimized properties.

Molecular Interactions and Biochemical Probing with 1,1 Dimethyl 1,3 Dihydro 2 Benzofuran 5 Ol and Its Derivatives in Vitro Studies

Enzyme Inhibition Profiles (In Vitro)

The ability of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol and its analogs to modulate enzyme activity is a key area of in vitro research. These studies often focus on enzymes implicated in the pathology of various diseases.

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical enzymes in cholinergic neurotransmission. mdpi.com Their inhibition is a primary strategy for managing symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com While AChE is a well-established target, BChE has gained importance as it appears to replace AChE as the main metabolic enzyme for acetylcholine in the brains of patients with moderate to severe Alzheimer's disease. mdpi.com

In vitro studies on benzofuran (B130515) derivatives isolated from natural sources like Cortex Mori Radicis (root bark of Morus alba) have revealed significant and selective inhibitory activity against BChE. mdpi.com For instance, certain 2-arylbenzofuran derivatives demonstrated more potent BChE inhibition than the standard drug galantamine, while showing weak or no activity against AChE. mdpi.com One of the most potent and selective inhibitors identified was Cathafuran C, which acts as a competitive inhibitor of BChE. mdpi.com In contrast, other related compounds like Albaphenol A showed only moderate, mixed uncompetitive inhibition of BChE. mdpi.com This selectivity is a crucial finding, suggesting that specific benzofuran structures can be tailored to target BChE, which may be beneficial in later stages of neurodegenerative disease. mdpi.comnih.gov

Table 1: In Vitro Cholinesterase Inhibition by Benzofuran Derivatives

| Compound | Enzyme | Inhibition (IC₅₀ in µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Cathafuran C | Butyrylcholinesterase (BChE) | Kᵢ = 1.7 µM | Competitive | mdpi.com |

| Albaphenol A | Butyrylcholinesterase (BChE) | 51.0 µM | Mixed Uncompetitive | mdpi.com |

| Compound 1 (from Cortex Mori Radicis) | Butyrylcholinesterase (BChE) | 45.5 µM | Not Specified | mdpi.com |

| Compound 4 (from Cortex Mori Radicis) | Butyrylcholinesterase (BChE) | 61.0 µM | Not Specified | mdpi.com |

| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 35.3 µM | Not Specified | mdpi.com |

Beyond cholinesterases, benzofuran derivatives have been evaluated as inhibitors of other enzymes, such as Chorismate Mutase (CM). This enzyme is crucial in the shikimate pathway in bacteria, fungi, and plants, making it an attractive target for developing antimicrobial agents. nih.gov

In silico design and subsequent in vitro testing identified novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives as inhibitors of Mycobacterium tuberculosis Chorismate Mutase (MtbCM). nih.govrsc.org The synthesis of these compounds was achieved through a one-pot method involving Pd/Cu-catalyzed Sonogashira cross-coupling and intramolecular cyclization. rsc.org In vitro assays confirmed that several of these benzofuran derivatives exhibited significant inhibition of the enzyme at a concentration of 30 µM. nih.govrsc.org Specifically, compounds designated as 3h, 3i, and 3m showed encouraging inhibitory activity, validating the results of the initial in silico screening. rsc.org

Table 2: In Vitro Inhibition of Chorismate Mutase by Benzofuran Derivatives

| Compound | Enzyme | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 3h | Chorismate Mutase (MtbCM) | 30 µM | 64-65% | rsc.org |

| 3i | Chorismate Mutase (MtbCM) | 30 µM | 64-65% | rsc.org |

| 3m | Chorismate Mutase (MtbCM) | 30 µM | 64-65% | rsc.org |

Receptor Binding Affinity and Selectivity (In Vitro)

The interaction of benzofuran derivatives with specific cellular receptors is a critical determinant of their pharmacological profile. In vitro binding assays are employed to quantify the affinity and selectivity of these compounds for various receptor targets.

The endogenous cannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in modulating inflammation and pain. CB2 receptors, found mainly in immune tissues, are an emergent target for therapeutic agents because their modulation does not typically cause the central side effects associated with CB1 receptor activation. nih.gov

A series of novel 2,3-dihydro-1-benzofuran derivatives were designed and synthesized as potent and selective CB2 receptor agonists. nih.gov Their functional activity was profiled in vitro using γ-[³⁵S]GTP binding assays in cell membranes expressing human CB2 receptors. This assay measures the activation of G-proteins upon agonist binding. nih.gov Several compounds, including MDA7 and MDA42, were identified as potent agonists at the CB2 receptor. Further investigation into the stereochemistry of MDA7 revealed that the S-enantiomer, MDA104, was the active form, highlighting the stereospecificity of the ligand-receptor interaction. nih.gov

The aggregation of amyloid-β (Aβ) peptides into oligomers and plaques is a central pathological event in Alzheimer's disease. nih.govresearchgate.net Small molecules that can inhibit this aggregation process or disaggregate existing plaques are considered a promising therapeutic strategy. nih.gov Benzofuran derivatives have shown significant potential in this area. researchgate.net

In vitro studies using techniques such as the Thioflavin T (ThT) assay and gel electrophoresis have demonstrated the ability of specific benzofuran analogs to interfere with Aβ aggregation. nih.govsemanticscholar.org A novel series of 2,3-disubstituted benzofuran derivatives was shown to reduce the growth of Aβ aggregation by 50%–67%. semanticscholar.org Another study identified a specific derivative, YB-9 (2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid), as a potent Aβ disaggregator, capable of breaking down pre-formed Aβ oligomers and plaques into inert monomers. nih.gov

Table 3: In Vitro Activity of Benzofuran Derivatives on Amyloid-β Aggregation

| Compound Series/Name | In Vitro Activity | Methodology | Reference |

|---|---|---|---|

| 2,3-disubstituted benzofuran derivatives (8a-8g) | 50%–67% reduction of Aβ aggregation growth | Thioflavin T (ThT) assay | semanticscholar.org |

| YB-9 | Disaggregation of Aβ oligomers and plaques into monomers | Thioflavin T (ThT) assays, Gel electrophoresis | nih.gov |

| MDR-1339 | Potent anti-aggregation activity | Not Specified | researchgate.net |

Structure-Activity Relationship (SAR) Investigations of this compound Analogs (In Vitro)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For benzofuran derivatives, SAR investigations elucidate the structural requirements for potent and selective activity against various biological targets. nih.gov

SAR studies on benzofuran-based inhibitors of Chorismate Mutase revealed that the nature of the heterocyclic system fused to the benzofuran core is critical. The benzotriazinone series of compounds was generally found to be more effective than the pyrazolotriazinone series, indicating that this part of the molecule plays a key role in the interaction with the enzyme. rsc.org

In the development of CB2 receptor agonists, SAR investigations highlighted the importance of stereochemistry. For the 2,3-dihydro-1-benzofuran derivative MDA7, separation of the racemic mixture showed that the S-enantiomer was responsible for the observed biological activity, demonstrating a clear chiral preference at the receptor binding site. nih.gov

Furthermore, broader SAR studies on benzofuran derivatives have shown that the type and position of substituents on the benzofuran ring system can dramatically alter biological effects. For example, the addition of halogen atoms such as bromine, chlorine, or fluorine has been shown to significantly increase the activity of certain benzofuran derivatives against other targets, likely by enhancing binding affinity through the formation of halogen bonds. nih.gov This principle underscores the importance of systematic structural modification in optimizing the potency and selectivity of these compounds. nih.gov

Table 4: Summary of Key Structure-Activity Relationship (SAR) Findings for Benzofuran Analogs

| Target | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Chorismate Mutase (CM) | Core heterocyclic system | Benzotriazinone series showed better inhibition than the pyrazolotriazinone series. | rsc.org |

| Cannabinoid Receptor 2 (CB2) | Stereochemistry at the asymmetric carbon | The S-enantiomer was found to be the active form, while the R-enantiomer was inactive. | nih.gov |

| General (e.g., Anticancer targets) | Halogen substitution on the benzofuran ring | Addition of Br, Cl, or F atoms can significantly increase biological activity. | nih.gov |

Impact of Substituent Modifications on In Vitro Biological Activities

The biological activity of the dihydrobenzofuran core is highly dependent on the nature and position of its substituents. In vitro assays allow for systematic evaluation of how modifications to the scaffold influence its potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical alterations can lead to significant changes in biological function. nih.gov

For instance, research into novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that specific substitutions are critical for neuroprotective activity against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. nih.gov Among a series of eighteen synthesized derivatives, compound 1f , which features a methyl (-CH3) group at the R2 position of the phenyl ring, exhibited the most potent neuroprotective effect. nih.gov Its efficacy was comparable to that of memantine, a known NMDA antagonist. nih.gov Another derivative, compound 1j , with a hydroxyl (-OH) group at the R3 position, also showed significant anti-excitotoxic effects. nih.gov These findings suggest that the presence and location of small, electronically distinct groups on the peripheral phenyl ring are key determinants for molecular recognition and neuroprotective action. nih.gov

The following table summarizes the in vitro neuroprotective effects of various substituents on the 7-methoxy-N-phenylbenzofuran-2-carboxamide scaffold against NMDA-induced toxicity.

| Compound | Substituent (Position on Phenyl Ring) | Cell Viability vs. NMDA Control at 100 µM (%) | Observed Potency |

|---|---|---|---|

| 1a | None | 120.3 ± 3.8 | Considerable |

| 1c | 4-F | 117.8 ± 3.7 | Considerable |

| 1f | 2-CH₃ | 128.9 ± 5.6 | Most Potent |

| 1i | 2-OH | 115.1 ± 3.5 | Considerable |

| 1j | 3-OH | 121.3 ± 4.1 | Marked |

| 1l | 4-OH | 117.5 ± 4.9 | Considerable |

| 1p | 3-OCH₃, 4-OH | 116.7 ± 4.2 | Considerable |

| 1q | 3,4-di-OH | 117.2 ± 3.6 | Considerable |

| 1r | 3,4,5-tri-OCH₃ | 118.9 ± 5.0 | Considerable |

Data sourced from a study on novel benzofuran-2-carboxamide (B1298429) derivatives. nih.gov The table highlights compounds selected for further evaluation based on their ability to protect against NMDA-induced neuronal cell damage.

Stereochemical Effects on Molecular Recognition and Potency

The 2,3-dihydrobenzofuran (B1216630) scaffold often contains one or more chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is a critical factor in molecular recognition by biological macromolecules like enzymes and receptors, which are themselves chiral. Consequently, stereoisomers of a dihydrobenzofuran derivative can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govresearchgate.net

The importance of stereochemistry is underscored by the extensive research into methods for the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives. researchgate.netnih.gov For example, biocatalytic strategies using engineered myoglobin (B1173299) proteins have been developed to achieve highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically dense dihydrobenzofurans with exceptional purity (>99.9% de and ee). nih.govrochester.edu The success of this method highlights the critical role of the protein's chiral pocket in controlling the stereochemical outcome of the reaction, which is analogous to how a specific stereoisomer of a drug achieves selective recognition at its biological target. nih.govrochester.edu

While direct comparisons of the in vitro potency of different enantiomers of this compound are not widely available in the literature, the intense focus on asymmetric synthesis of this class of compounds strongly implies that stereochemistry is a key determinant of their biological function. nih.govresearchgate.netrochester.edu The ability to produce enantiopure dihydrobenzofurans is crucial for investigating the specific interactions of each stereoisomer and for developing more selective and potent biochemical probes and therapeutic agents. nih.gov

Development and Application of Benzofuran Scaffolds as Biochemical Probes

The benzofuran scaffold is a versatile platform for the development of biochemical probes, which are essential tools for studying biological processes in vitro. rsc.orgnih.gov Their stable core can be functionalized to incorporate reporter groups, such as fluorophores or radioisotopes, without losing the ability to interact with biological targets. These probes enable the visualization, quantification, and characterization of molecular events within cellular and biochemical assays.

Design of Fluorescent and Radiotracer Probes for In Vitro Assays

Fluorescent probes are indispensable for modern biological research, particularly for in vitro cell imaging. The design of such probes based on the benzofuran scaffold involves attaching a fluorophore whose photophysical properties change upon interaction with a target molecule or environment. Benzofuran and related heterocyclic derivatives are attractive core structures for probes due to their favorable photophysical properties, including high quantum yields and photostability. researchgate.net

The design strategy often involves modulating the benzofuran structure with various substituents to fine-tune its absorption and emission wavelengths for specific applications, such as multicolor imaging. nih.gov For in vitro assays, probes can be designed to report on specific enzymatic activities, ion concentrations, or the presence of reactive oxygen species (ROS).

Radiotracers represent another class of biochemical probes where a radioactive isotope is incorporated into the benzofuran derivative. These probes are highly sensitive and are used in a variety of in vitro assays, including receptor binding studies and metabolic pathway analysis. The design of dual-modality probes, which combine both a fluorescent reporter and a radioisotope (like ¹⁸F for Positron Emission Tomography), allows for complementary analysis using both fluorescence microscopy and radio-detection techniques. mdpi.com The development of such multimodal probes based on a central scaffold enables versatile applications in biochemical research. mdpi.com

Exploration of Neuroprotective Chemical Space (In Vitro)

The benzofuran and dihydrobenzofuran scaffolds are prominent in the search for neuroprotective agents, with numerous in vitro studies demonstrating their potential to combat mechanisms of neurodegeneration. nih.gov These studies often use cellular models of neurological diseases, such as Alzheimer's, to screen compounds for their ability to mitigate neuronal damage. mdpi.comnih.gov

One key area of investigation is the antioxidant capacity of these derivatives. In a cellular model using differentiated SH-SY5Y neuroblastoma cells exposed to catechol-induced oxidative stress, certain benzofuran-2-one derivatives were shown to significantly reduce intracellular ROS levels. mdpi.com Notably, these compounds also induced the expression of heme oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant defense system, thereby protecting neurons from oxidative stress-induced cell death. mdpi.com

Another explored mechanism is the inhibition of excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. As previously mentioned, derivatives of benzofuran have been shown to protect primary cortical neurons from NMDA-induced excitotoxicity, indicating a potential to interfere with this damaging pathway. nih.gov Furthermore, natural benzofurans, such as Fomannoxin, have demonstrated potent neuroprotective effects in vitro by interfering with the toxicity of the amyloid-β (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. nih.gov In studies using PC-12 cells, Fomannoxin showed a concentration-dependent protective effect against Aβ-induced toxicity. nih.gov

The following table summarizes the in vitro antioxidant and protective effects of selected benzofuran-2-one derivatives in a cellular model of neurodegeneration.

| Compound | Effect on Intracellular ROS Levels | Effect on HO-1 mRNA Expression (vs. Catechol) | Protection from Catechol-Induced Cell Death (% Dead Cells) |

|---|---|---|---|

| Control | - | - | 5.3 ± 0.35 |

| Catechol | Increased | Baseline Induction | 64.2 ± 0.28 |

| Compound 6 + Catechol | Reduced | Increased | 37.65 ± 0.35 |

| Compound 9 + Catechol | Reduced | Significantly Increased | 31.85 ± 0.49 |

Data adapted from an in vitro study on differentiated SH-SY5Y cells. mdpi.com The table shows the ability of benzofuran-2-one derivatives to reduce reactive oxygen species (ROS) and protect against cell death.

Advanced Applications in Materials Science

Integration of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-ol Derivatives into Functional Materials

The integration of dihydrobenzofuran structures, particularly those possessing a phenolic hydroxyl group like this compound, into functional materials is primarily driven by their inherent antioxidant properties. The phenolic moiety can effectively scavenge free radicals, a process that is critical for enhancing the stability and longevity of materials susceptible to oxidative degradation. nih.govnih.gov

Derivatives of benzofuran (B130515) serve as valuable synthons for a variety of functional materials, including dyes and optical brightening agents for textiles and paper. researchgate.net The core structure can be chemically modified to tune its electronic and physical properties for specific applications. For instance, the phenolic group can act as a reactive site for grafting the molecule onto polymer backbones or other material surfaces, thereby permanently embedding its functional properties within the host material.

Research has focused on the synthesis of diverse libraries of compounds based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.orgnih.govresearchgate.net These synthetic protocols allow for the introduction of various functional groups, enabling the creation of tailor-made molecules for specific material science applications. The resulting derivatives can be designed to have enhanced solubility, thermal stability, or specific interactions with a host matrix.

Table 1: Potential Applications of Functionalized Dihydrobenzofuran Phenols

| Application Area | Function of Dihydrobenzofuran Moiety | Potential Material Type |

| Polymer Stabilization | Antioxidant, Radical Scavenger | Polyolefins, Elastomers |

| Advanced Coatings | UV Protection, Thermal Stability | Protective films, Varnishes |

| Functional Dyes | Chromophore | Textiles, Inks, Solar Cells |

| Biomaterials | Biocompatibility, Antioxidant Release | Medical implants, Drug delivery |

Photophysical Properties and Optoelectronic Applications of Benzofuran-based Systems

Benzofuran-based systems are known for their intriguing photophysical properties, which makes them candidates for use in optoelectronic devices. researchgate.net The extended π-conjugated system of the benzofuran ring structure allows for efficient absorption and emission of light, typically in the blue region of the spectrum. These properties are highly tunable through chemical modification of the core structure.

The interaction of a molecule with light, including absorption and emission mechanisms, is fundamental to its application in optoelectronics. mdpi.com While specific data on this compound is limited, studies on related benzofuran derivatives show that they can exhibit high fluorescence quantum yields. The introduction of substituents, such as the electron-donating hydroxyl group at the 5-position, can significantly influence the electronic transitions (π → π*), altering the absorption and emission wavelengths. mdpi.com

The photophysical characteristics of benzofuran derivatives have led to their investigation for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net In these applications, the benzofuran-based material can act as the emissive layer, a host material, or a charge-transporting layer. The thermal stability and film-forming properties of these compounds are crucial for the fabrication and performance of such devices. Research into furan-based conjugated polymers has shown that their bandgaps can be tuned, making them suitable for various biomedical and electronic applications. rsc.org

Table 2: Summary of Photophysical Properties for a Representative Benzofuran Derivative (1,3-Diphenylisobenzofuran)

| Property | Value / Observation | Solvent |

| Absorption Maximum (λ_abs) | ~415 nm | Ethanol, DMSO, DMF |

| Emission Maximum (λ_em_) | 450 - 480 nm | Ethanol, DMSO, DMF |

| Electronic Transition | S₀ → S₁ (π → π*) | - |

| Fluorescence Lifetime | Increases slightly with solvent polarity | - |

| Effect of Polar Solvents | Small red shifts in absorption/emission | DMF, DMSO |

| Data is for 1,3-Diphenylisobenzofuran (DPBF), a related but structurally different compound, to illustrate general properties of the isobenzofuran (B1246724) core. mdpi.com |

Considerations in Polymer Chemistry and Advanced Composites Utilizing Dihydrobenzofuran Moieties

In polymer chemistry, the primary role of phenolic compounds like this compound is as an antioxidant or stabilizer. scribd.com Polymers, particularly thermoplastics and elastomers, are susceptible to thermo-oxidative degradation during processing and end-use, which leads to a loss of mechanical properties. scribd.com Hindered phenols are a major class of primary antioxidants that interrupt the free-radical chain reactions responsible for this degradation. mdpi.comresearchgate.net

The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a propagating radical (e.g., a peroxyl radical), thereby terminating the chain reaction. The resulting phenoxyl radical is stabilized by resonance and is less reactive, preventing further propagation of degradation. The efficacy of a phenolic antioxidant depends on factors like the steric hindrance around the hydroxyl group and its compatibility with the polymer matrix. scribd.com

Beyond being simple additives, dihydrobenzofuran moieties can be incorporated directly into the polymer backbone. This creates polymers with intrinsic antioxidant properties, offering long-term stability and preventing the migration or leaching of the stabilizer, which can be a concern with additive-based approaches. researchgate.netnih.gov Lignin, a natural polymer rich in phenolic structures, is a source of inspiration for designing such materials. nih.gov Enzymatic polymerization of phenols is another green chemistry approach to creating polymers with potent antioxidant capabilities. mdpi.comresearchgate.net In advanced composites, these stabilized polymers can be combined with reinforcing agents (like glass or carbon fibers) to create materials with both high strength and excellent environmental durability.

Future Research Trajectories

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount for enabling extensive research and application of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol. Future efforts in this area are anticipated to focus on several key strategies that promise higher yields, improved stereoselectivity, and greater sustainability.

One promising avenue is the advancement of transition metal-free synthetic protocols . These methods offer an alternative to traditional metal-catalyzed reactions, which can sometimes lead to product contamination with residual metals. Recent developments in this area for the synthesis of dihydrobenzofuran derivatives include Brønsted acid-induced synthesis, organocatalyzed approaches, and photocatalytic reactions. nih.gov For instance, an efficient organocatalyzed protocol for asymmetric dihydrobenzofurans has been developed via a Michael addition/hemiketalization reaction. nih.gov

Another area of intense research is the use of photocatalysis . Visible light-mediated synthesis offers a green and efficient alternative to traditional thermal reactions. nih.gov Novel methods involving the use of covalent organic frameworks (COFs) as heterogeneous photocatalysts for [3+2] cycloaddition reactions could be adapted for the synthesis of this compound and its derivatives. nih.gov

Furthermore, electrocatalytic synthesis represents an environmentally benign pathway for constructing benzofuran (B130515) derivatives. nih.gov The application of electrolysis-mediated one-pot reactions could provide a concise and efficient route to the target molecule. Additionally, the continued development of transition metal-catalyzed reactions, such as those employing palladium, rhodium, and copper, will likely lead to more refined and efficient synthetic methods for constructing the dihydrobenzofuran core with specific substitutions. nih.gov

Computational-Driven Design for Targeted Analog Synthesis

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of analogs of this compound with tailored properties. By leveraging in silico techniques, researchers can predict the biological activity and physicochemical properties of novel derivatives, thereby prioritizing synthetic efforts and accelerating the discovery process.

Pharmacophore modeling and virtual screening can be employed to identify key structural features required for interaction with specific biological targets. This approach has been successfully used to design 2,3-dihydrobenzofuran (B1216630) derivatives as inhibitors of enzymes like phosphodiesterase 1B (PDE1B). nih.gov By creating a pharmacophore model based on the structure of this compound, vast compound libraries can be screened to identify molecules with a high probability of desired biological activity.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes of ligands with their target proteins. These techniques can provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.govugm.ac.id For instance, in silico studies have been used to design novel benzofuran thiazolyl hydrazones as anticancer agents targeting the EGFR kinase. ugm.ac.id Such studies can guide the design of analogs of this compound with enhanced potency and specificity.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be integrated into the design workflow to assess the drug-likeness and potential safety liabilities of novel analogs at an early stage. nih.gov This computational pre-screening helps to minimize late-stage failures in drug development.

Expansion of In Vitro Biochemical Target Profiling and Mechanism-of-Action Studies

A comprehensive understanding of the biological activities of this compound necessitates a broad screening against a diverse panel of biochemical targets. The benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

Future research should involve high-throughput screening (HTS) of this compound and its rationally designed analogs against various enzyme and receptor panels. This will help to identify novel biological targets and potential therapeutic applications. For example, dihydrobenzofuran derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an important target in inflammation and cancer. nih.gov

Once a promising biological activity is identified, detailed mechanism-of-action (MoA) studies will be crucial. These studies aim to elucidate the precise molecular events through which the compound exerts its effects. Techniques such as Western blotting can be used to investigate the compound's impact on specific signaling pathways. For instance, studies on other bioactive compounds have examined their effects on pathways like NF-κB and MAPK, which are critical in inflammatory responses. mdpi.com

Target identification and validation will be a key component of these studies. Modern chemical proteomics and biophysical methods can be employed to identify the direct protein targets of bioactive small molecules. frontiersin.org Understanding the specific molecular targets will not only validate the therapeutic potential of this compound but also provide a basis for further lead optimization.

Emerging Applications in Advanced Materials Science

The unique chemical structure of this compound also suggests its potential for applications beyond the life sciences, particularly in the field of advanced materials. Benzofuran derivatives have been utilized in the synthesis of various polymers, including polyamides, polyarylates, and polyesters, due to their rigid and stable core structure. researchgate.net

One area of exploration is the incorporation of the this compound moiety into novel polymers . The resulting materials could exhibit enhanced thermal stability, specific optical properties, or unique electronic characteristics. For example, polymers with benzofuro-benzofuran structures have been synthesized and shown to possess high glass-transition temperatures and excellent thermal stability. researchgate.net The dimethyl substitution on the dihydrofuran ring may impart specific solubility and processing characteristics to the resulting polymers.

Furthermore, the phenolic hydroxyl group on the benzofuran ring offers a handle for further functionalization, enabling the creation of functional materials . This could include the development of porous materials for applications in catalysis, separation, or sensing. The functionalization chemistry of porous materials is a rapidly developing field, and the incorporation of tailored organic building blocks is a key strategy for creating materials with specific properties. researchgate.net

The potential for asymmetric polymerization of benzofuran monomers to create optically active polymers with controlled molecular weights has also been demonstrated. acs.org This opens up possibilities for the development of chiral materials with applications in areas such as chiral separations and asymmetric catalysis. The specific substitution pattern of this compound could influence the polymerization process and the properties of the resulting chiral polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclization of substituted benzofuran precursors under acidic or catalytic conditions. For example, refluxing with anhydrous ethanol and a catalyst like piperidine (as seen in benzofuran derivatives in ) may enhance cyclization efficiency. Optimization requires systematic variation of solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. Reaction progress can be monitored via TLC or HPLC, and yields improved by isolating intermediates (e.g., via column chromatography) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Expect signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.5 ppm for geminal dimethyl), and dihydrofuran protons (δ 3.0–4.5 ppm). Splitting patterns can confirm substitution positions (e.g., coupling constants for adjacent protons) .

- IR : Key peaks include O–H stretching (~3200 cm⁻¹ for phenolic -OH), C–O–C (benzofuran ether, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹). Compare with spectral databases (e.g., PubChem, ) for validation .

Advanced Research Questions